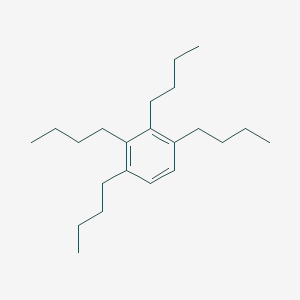
Benzene, tetrabutyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, tetrabutyl- is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with four butyl groups. This compound is a flammable colorless liquid that is nearly insoluble in water but miscible with organic solvents .
Preparation Methods
Benzene, tetrabutyl- can be synthesized through various methods. One common method involves the treatment of benzene with butyl chloride in the presence of anhydrous aluminum chloride as a catalyst. Another method involves the reaction of benzene with butyl bromide under similar conditions . Industrial production methods typically involve these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Benzene, tetrabutyl- undergoes several types of chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include potassium permanganate, nitric acid, sulfuric acid, and hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzene, tetrabutyl- has various scientific research applications, including:
Mechanism of Action
The mechanism by which benzene, tetrabutyl- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the function of the target molecules .
Comparison with Similar Compounds
Benzene, tetrabutyl- can be compared with other similar compounds, such as:
tert-Butylbenzene: This compound has a single tert-butyl group attached to the benzene ring.
sec-Butylbenzene: This compound has a sec-butyl group attached to the benzene ring.
iso-Butylbenzene: This compound has an iso-butyl group attached to the benzene ring.
The uniqueness of benzene, tetrabutyl- lies in the presence of four butyl groups, which significantly alters its chemical properties and reactivity compared to its mono-substituted counterparts .
Properties
CAS No. |
105856-88-0 |
|---|---|
Molecular Formula |
C22H38 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1,2,3,4-tetrabutylbenzene |
InChI |
InChI=1S/C22H38/c1-5-9-13-19-17-18-20(14-10-6-2)22(16-12-8-4)21(19)15-11-7-3/h17-18H,5-16H2,1-4H3 |
InChI Key |
SXMGTZKTIKEEBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C=C1)CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















